REACTION_SMILES
|
[CH:1]12[CH2:2][CH2:3][CH:4]3[CH:5]4[CH2:6][CH2:7][CH:8]([CH:9]([CH3:10])[CH2:11][CH2:12][C:13]([OH:14])=[O:15])[C:16]4([CH3:17])[CH:18]([OH:19])[CH2:20][CH:21]3[C:22]1([CH3:23])[CH2:24][CH2:25][CH:26]([OH:27])[CH2:28]2.[CH:29]([OH:30])=[O:31]>>[CH:1]12[CH2:2][CH2:3][CH:4]3[CH:5]4[CH2:6][CH2:7][CH:8]([CH:9]([CH3:10])[CH2:11][CH2:12][C:13](=[O:14])[OH:15])[C:16]4([CH3:17])[CH:18]([OH:19])[CH2:20][CH:21]3[C:22]1([CH3:23])[CH2:24][CH2:25][CH:26]([OH:27])[CH2:28]2
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(CCC(=O)O)C1CCC2C3CCC4CC(O)CCC4(C)C3CC(O)C12C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CO
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC(=O)O)C1CCC2C3CCC4CC(O)CCC4(C)C3CC(O)C12C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH:1]12[CH2:2][CH2:3][CH:4]3[CH:5]4[CH2:6][CH2:7][CH:8]([CH:9]([CH3:10])[CH2:11][CH2:12][C:13]([OH:14])=[O:15])[C:16]4([CH3:17])[CH:18]([OH:19])[CH2:20][CH:21]3[C:22]1([CH3:23])[CH2:24][CH2:25][CH:26]([OH:27])[CH2:28]2.[CH:29]([OH:30])=[O:31]>>[CH:1]12[CH2:2][CH2:3][CH:4]3[CH:5]4[CH2:6][CH2:7][CH:8]([CH:9]([CH3:10])[CH2:11][CH2:12][C:13](=[O:14])[OH:15])[C:16]4([CH3:17])[CH:18]([OH:19])[CH2:20][CH:21]3[C:22]1([CH3:23])[CH2:24][CH2:25][CH:26]([OH:27])[CH2:28]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(CCC(=O)O)C1CCC2C3CCC4CC(O)CCC4(C)C3CC(O)C12C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CO
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC(=O)O)C1CCC2C3CCC4CC(O)CCC4(C)C3CC(O)C12C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH:1]12[CH2:2][CH2:3][CH:4]3[CH:5]4[CH2:6][CH2:7][CH:8]([CH:9]([CH3:10])[CH2:11][CH2:12][C:13]([OH:14])=[O:15])[C:16]4([CH3:17])[CH:18]([OH:19])[CH2:20][CH:21]3[C:22]1([CH3:23])[CH2:24][CH2:25][CH:26]([OH:27])[CH2:28]2.[CH:29]([OH:30])=[O:31]>>[CH:1]12[CH2:2][CH2:3][CH:4]3[CH:5]4[CH2:6][CH2:7][CH:8]([CH:9]([CH3:10])[CH2:11][CH2:12][C:13](=[O:14])[OH:15])[C:16]4([CH3:17])[CH:18]([OH:19])[CH2:20][CH:21]3[C:22]1([CH3:23])[CH2:24][CH2:25][CH:26]([OH:27])[CH2:28]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(CCC(=O)O)C1CCC2C3CCC4CC(O)CCC4(C)C3CC(O)C12C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CO
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC(=O)O)C1CCC2C3CCC4CC(O)CCC4(C)C3CC(O)C12C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |